molecular formula C12H14N2O B13216554 4-(4-Aminooxan-4-yl)benzonitrile

4-(4-Aminooxan-4-yl)benzonitrile

Cat. No.: B13216554
M. Wt: 202.25 g/mol
InChI Key: KEUQLFQUICGUKZ-UHFFFAOYSA-N
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Description

4-(4-Aminooxan-4-yl)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is identified by the CAS Number 2044712-76-5 and the MDL number MFCD30476093 . The compound features a benzonitrile core linked to a 4-aminooxane (tetrahydro-2H-pyran-4-amine) moiety, as represented by the SMILES code N#CC1=CC=C(C2(N)CCOCC2)C=C1 . This structure incorporates both a nitrile group and an amine group, which are functional groups of significant interest in medicinal chemistry. The nitrile group is a common feature in over 30 approved pharmaceuticals and is known for its biocompatibility and metabolic stability . It often serves as a key hydrogen bond acceptor in drug-target interactions, sometimes acting as a bioisostere for carbonyl groups . The specific research applications and full biological profile of this compound are an area of ongoing investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(4-aminooxan-4-yl)benzonitrile

InChI

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12/h1-4H,5-8,14H2

InChI Key

KEUQLFQUICGUKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)C#N)N

Origin of Product

United States

Chemical Significance of the Benzonitrile Framework in Organic Synthesis

The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile (-C≡N) substituent, is a cornerstone of modern organic synthesis. googleapis.comgoogle.com Its significance stems from the versatile reactivity of the nitrile group and the stability of the benzene (B151609) ring.

Versatile Precursor: The nitrile group is a valuable synthetic handle that can be transformed into a wide array of other functional groups. google.comtuiasi.ro Common transformations include hydrolysis to carboxylic acids, reduction to primary amines (such as benzylamines), and reaction with organometallic reagents to form ketones. google.comnih.gov This versatility makes benzonitrile derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. googleapis.comgoogle.compatsnap.com

Electronic Properties: The cyano group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring. This effect is crucial in the design of molecules for materials science, such as liquid crystals and electronic materials, where tuning electronic and optical properties is essential. googleapis.com

Bioisostere and Pharmacophore: In medicinal chemistry, the nitrile group often serves as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor. nih.gov This feature is exploited in the design of enzyme inhibitors, where the nitrile can interact with active site residues. Numerous pharmaceuticals contain the benzonitrile moiety, highlighting its biocompatibility and role as a key pharmacophore. nih.govbldpharm.com For instance, substituted benzonitriles have been developed as selective inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases. nih.govbldpharm.com

Table 1: Key Transformations of the Benzonitrile Group

Starting Group Reagents Resulting Functional Group
Nitrile (-C≡N) H₃O⁺, heat Carboxylic Acid (-COOH)
Nitrile (-C≡N) H₂, Ni catalyst or LiAlH₄ Primary Amine (-CH₂NH₂)
Nitrile (-C≡N) Grignard Reagent (R-MgBr), then H₃O⁺ Ketone (-C(=O)-R)

Importance of Tetrahydropyran Oxane Scaffolds in Heterocyclic Chemistry

The tetrahydropyran (B127337) (THP), or oxane, ring is a saturated six-membered heterocycle containing one oxygen atom. This scaffold is prevalent in a vast number of biologically active natural products and synthetic compounds. cphi-online.comdrugbank.com

Prevalence in Nature: The THP ring system is a core structural feature of pyranose sugars, such as glucose, and is found in numerous complex natural products, including marine toxins and anticancer agents like eribulin. cphi-online.comgoogleapis.com This natural prevalence makes it an attractive target for synthetic chemists aiming to create biologically active molecules.

Physicochemical Properties: Incorporating a THP scaffold into a drug candidate can favorably modulate its physicochemical properties. As a bioisostere of a cyclohexane ring, the THP moiety can improve aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cas.org The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. cas.org

Synthetic Utility: The THP ring is a stable and synthetically accessible structure. google.com It is often used as a protecting group for alcohols, where reaction with dihydropyran forms a THP ether that is stable to many reaction conditions but can be easily removed by acid-catalyzed hydrolysis. googleapis.com

Role of Primary Amine Functionality in Advanced Chemical Transformations

The primary amine (-NH₂) is one of the most fundamental and versatile functional groups in organic chemistry. Its nucleophilicity and basicity are central to its role as a building block for a multitude of more complex structures. aablocks.comchemicalbook.com

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes primary amines excellent nucleophiles. patsnap.com They readily react with electrophiles such as alkyl halides (alkylation), acyl chlorides, and acid anhydrides to form secondary amines and amides, respectively. aablocks.compatsnap.com The formation of an amide bond is a cornerstone of peptide synthesis and is prevalent in many pharmaceutical compounds. aablocks.com

Building Block in Synthesis: Primary amines are crucial intermediates for creating a wide range of other compounds. chemicalbook.com They can undergo condensation reactions with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. aablocks.com This reactivity makes them essential starting materials for synthesizing dyes, polymers, agrochemicals, and surfactants. chemicalbook.com

Coordination Chemistry: As good ligands, primary amines can coordinate with metal ions to form stable complexes. patsnap.com This property is utilized in catalysis and the formation of metal-organic frameworks.

Table 2: Common Reactions of Primary Amines

Reactant Reaction Type Product
Acyl Chloride (R-COCl) Acylation Amide (R-CONH-R')
Aldehyde (R-CHO) Condensation Imine (R-CH=N-R')
Alkyl Halide (R-X) Alkylation Secondary Amine (R-NH-R')
Sulfonyl Chloride (R-SO₂Cl) Sulfonylation Sulfonamide (R-SO₂NH-R')

Overview of Academic Research Trajectories for 4 4 Aminooxan 4 Yl Benzonitrile

Strategic Disconnections and Retrosynthetic Analysis of the Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.com For this compound, the key bonds for disconnection are the carbon-carbon (C-C) bond linking the oxane (tetrahydropyran) ring to the benzonitrile moiety and the carbon-nitrogen (C-N) bond at the C4 position of the oxane ring.

A primary retrosynthetic strategy involves disconnecting the C-C bond between the two rings. This approach simplifies the target molecule into two key synthons: a 4-aminooxane derivative and a benzonitrile building block. This is often synthetically advantageous as it breaks the molecule into two similarly sized and complex fragments, a principle known as convergency. youtube.com The 4-aminooxane synthon can be further simplified by disconnecting the C-N bond, leading back to a tetrahydropyran-4-one precursor and an ammonia (B1221849) equivalent.

An alternative disconnection strategy begins with the C-N bond. This leads to a key intermediate, 4-(4-oxan-4-yl)benzonitrile, which can then be converted to the final product via amination. This ketone intermediate can be further deconstructed at the C-C bond, suggesting a coupling reaction between a 4-substituted oxane and a phenyl cyanide derivative.

Synthesis of the 4-Substituted Oxane Ring System

The tetrahydropyran (oxane) ring is a common structural motif in many biologically active compounds. nih.govbeilstein-journals.org Its synthesis, particularly with specific substitution patterns, has been extensively studied.

Methodologies for Introducing the Amino Group at the C4 Position of the Tetrahydropyran Ring

The introduction of an amino group at a specific position on a pre-formed ring is a fundamental transformation in organic synthesis.

Reductive Amination: A widely used and highly effective method for this transformation is the reductive amination of tetrahydropyran-4-one. youtube.com This reaction involves the condensation of the ketone with an amine, such as ammonia, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough not to reduce the initial ketone. youtube.comorganic-chemistry.org

Prins-Ritter Reaction: A variation of the Prins reaction, known as the Prins-Ritter reaction, can also be employed. This method involves the cyclization of a homoallylic alcohol with a carbonyl compound in the presence of acetonitrile (B52724) to yield 4-amido tetrahydropyrans, which can then be hydrolyzed to the corresponding amino derivative. researchgate.net

Stereoselective Approaches in Oxane Ring Construction

Controlling the stereochemistry during the formation of the oxane ring is crucial, as different stereoisomers can have vastly different biological properties. The Prins cyclization is a powerful method for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions, leading to highly functionalized tetrahydropyrans with excellent diastereoselectivity. nih.govbeilstein-journals.orgorganic-chemistry.org For instance, using specific Brønsted or Lewis acids can favor the formation of particular isomers. beilstein-journals.orgorganic-chemistry.org

Introduction and Functionalization of the Benzonitrile Moiety

The benzonitrile unit is a key pharmacophore in many compounds and can be introduced through various synthetic strategies.

Cross-Coupling Strategies for C-C Bond Formation to the Oxane Ring

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the saturated oxane ring (a C(sp³)-hybridized carbon) and the aromatic benzonitrile ring (a C(sp²)-hybridized carbon).

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used cross-coupling reactions. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of this compound, this could involve coupling a 4-halotetrahydropyran derivative with 4-cyanophenylboronic acid or, conversely, a tetrahydropyran-4-ylboronic acid with a 4-halobenzonitrile. The reaction is catalyzed by a palladium complex and requires a base.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be coupled with an aryl halide. mit.edu Arylzinc reagents often exhibit high functional group tolerance. nih.gov The coupling of a secondary alkylzinc halide (like a 4-tetrahydropyranylzinc halide) with an aryl bromide or chloride can be efficiently achieved using specific palladium catalysts. mit.edu

Stille Coupling: This method employs organotin reagents. While effective, the toxicity of tin compounds has led to a preference for other methods in many applications.

A summary of potential cross-coupling strategies is provided below.

Cross-Coupling ReactionOxane Substrate ExampleBenzonitrile Substrate ExampleTypical Catalyst/Ligand System
Suzuki-Miyaura 4-Bromotetrahydropyran4-Cyanophenylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂
Negishi 4-Iodo-tetrahydropyranylzinc4-BromobenzonitrilePd₂(dba)₃ / XPhos or CPhos
Stille 4-(Tributylstannyl)tetrahydropyran4-IodobenzonitrilePd(PPh₃)₄

Synthetic Routes for Nitrile Group Formation and Manipulation

The nitrile group can either be present on the aromatic ring prior to the coupling step or installed subsequently.

Sandmeyer Reaction: This classic reaction provides a method to convert an aryl amine into a benzonitrile. wikipedia.org It involves the formation of an aryl diazonium salt from an aniline (B41778) derivative, which is then treated with a copper(I) cyanide salt (CuCN) to introduce the nitrile group. wikipedia.orgnih.govmasterorganicchemistry.comyoutube.com

Palladium-Catalyzed Cyanation: A more modern approach involves the direct cyanation of aryl halides (bromides, chlorides) or triflates. rsc.org This method uses a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than other cyanide reagents. rsc.orgorganic-chemistry.org Nickel catalysts have also been developed for this transformation. acs.orgnih.govmdpi.com

Dehydration of Amides: The nitrile group can also be formed by the dehydration of a primary amide (a benzamide (B126) derivative). patsnap.comresearchmap.jp Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phenylphosphonic dichloride can be used to effect this transformation. researchmap.jp

Convergent and Divergent Synthetic Pathways to this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to yield a variety of related structures.

A plausible convergent synthesis for this compound could involve the coupling of a pre-functionalized tetrahydropyran ring with a benzonitrile unit. One advanced method for achieving this is through a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran. nih.govfigshare.comnih.govresearchgate.net This approach directly forges the C-C bond between the tetrahydropyran and the phenyl ring. The reaction is compatible with a range of aryl iodides, including those with cyano functionalities, and can provide the desired products in moderate to good yields. nih.govfigshare.comnih.govresearchgate.net

Another convergent strategy could employ a Strecker-type reaction on a cyclic ketone precursor. nih.gov This would involve the reaction of a 4-oxotetrahydropyran derivative with a cyanide source and an amine, followed by hydrolysis to yield the quaternary α-amino acid-like structure. The key advantage of this method is the direct formation of the amino and cyano (or a precursor) groups at the C4 position of the tetrahydropyran ring.

Convergent Synthetic Step Reagents and Conditions Key Feature Typical Yield
Pd(II)-catalyzed C-H Arylation3-Aminotetrahydropyran, 4-Iodobenzonitrile, Pd(OAc)₂, Ligand, BaseDirect arylation of the tetrahydropyran ring.50-70%
Strecker Synthesis4-Oxotetrahydropyran, KCN, NH₄Cl, then hydrolysisForms the quaternary α-amino nitrile in one pot.60-85%

A divergent approach to synthesizing derivatives of this compound could start from a common intermediate, such as 4-amino-4-(4-bromophenyl)tetrahydropyran. This intermediate could then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a range of substituents on the phenyl ring, including the cyano group, thereby leading to a library of diverse compounds.

Development of Catalytic and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. nih.govresearchgate.net In the context of this compound synthesis, several catalytic and green approaches can be envisioned.

Catalytic Reductive Amination: A key step in many synthetic routes to this compound is the introduction of the amino group. Catalytic reductive amination of a 4-oxotetrahydropyran precursor offers a green alternative to traditional methods that may use stoichiometric and hazardous reducing agents. rsc.orgnih.govrsc.orgresearchgate.net Catalysts based on iridium or titanium can facilitate this transformation with high efficiency and selectivity under milder conditions. rsc.orgnih.govrsc.orgresearchgate.net The use of borane-ammonia complexes as a stable and less hazardous reducing agent is also a notable green improvement. nih.govrsc.orgresearchgate.net

Catalytic Reaction Catalyst System Green Advantage
Asymmetric Reductive AminationIridium complex with chiral ligandHigh enantioselectivity, catalytic amounts of metal. rsc.org
Reductive AminationTiF₄ with Borane-AmmoniaUse of a stable, less hazardous reducing agent. nih.govrsc.orgresearchgate.net
C-H FunctionalizationPalladium(II) with a transient directing groupAtom economy, avoids pre-functionalization. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov For instance, the cyclization steps to form the tetrahydropyran ring or the final coupling reactions could potentially be optimized using microwave technology, thereby reducing energy consumption and the use of large volumes of solvents.

Use of Greener Solvents and Catalysts: The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. Replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions are key tenets of green chemistry. nih.govresearchgate.net Furthermore, the development of recyclable heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, can simplify product purification and reduce waste. mdpi.com For example, a one-pot synthesis of related 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles has been demonstrated in aqueous media using a phase-transfer catalyst. researchgate.net

The synthesis of tetrahydro-4H-pyran-4-one, a potential precursor, has also been a subject of process optimization to enable industrialized production with high purity. google.com

By embracing these advanced convergent, divergent, catalytic, and green methodologies, the synthesis of this compound and its analogs can be achieved with greater efficiency, selectivity, and sustainability, paving the way for further exploration of their chemical and biological properties.

Investigations into the Reactivity of the Benzonitrile Group

The benzonitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to a variety of transformations.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group is a key site for nucleophilic attack. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. Strong, anionic nucleophiles can add directly to the nitrile, forming an intermediate imine anion which is then typically protonated during workup. ucalgary.ca

A prominent example is the addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. The reaction with a Grignard reagent, for instance, proceeds via nucleophilic addition to the nitrile carbon, followed by acidic hydrolysis of the resulting imine intermediate to yield a ketone. masterorganicchemistry.com The steric bulk of the 4-aminooxan substituent may influence the rate of this addition compared to unsubstituted benzonitrile.

Another significant nucleophilic addition involves the reaction with sodium azide, often catalyzed by a Lewis acid, to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. researchgate.net

Table 1: Examples of Nucleophilic Addition to the Benzonitrile Moiety

Nucleophile Reagent Example Intermediate Final Product (after workup)
Carbanion Phenylmagnesium bromide (PhMgBr) Imine Phenyl-(4-(4-aminooxan-4-yl)phenyl)methanone

Hydrolysis Pathways Leading to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. rsc.org The reaction pathway and final product depend on the reaction conditions, such as temperature and pH.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. semanticscholar.org This leads to the formation of a primary amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended heating. rsc.org

In basic media, the nitrile is directly attacked by a hydroxide ion. rsc.org Milder conditions may allow for the isolation of the primary amide, as the intermediate imidate anion is protonated by water. arkat-usa.org However, more vigorous conditions, such as prolonged heating, will drive the hydrolysis to completion, yielding the carboxylate salt. arkat-usa.org It is important to note that sterically hindered nitriles can exhibit reduced rates of hydrolysis, a factor potentially relevant to this compound due to the bulky substituent at the para position. orgsyn.orgarkat-usa.org

Reduction Reactions of the Nitrile Group to Various Amine Functions

The reduction of the nitrile group provides a direct route to amines, with the specific product depending on the reducing agent and reaction conditions.

The most common transformation is the complete reduction to a primary amine (a benzylamine derivative in this case). This is frequently achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum dioxide under a hydrogen atmosphere. wikipedia.orgacsgcipr.org Careful selection of the catalyst and conditions is crucial to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines. wikipedia.orgrug.nl

Alternatively, stoichiometric reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) effectively converts nitriles to primary amines. wikipedia.orgorganic-chemistry.org Milder reagents, such as diisopropylaminoborane catalyzed by lithium borohydride, can also be employed. nih.govacs.org The electronic nature of the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the reduction. nih.govacs.org

Partial reduction of the nitrile to an aldehyde is also possible. This is typically accomplished using diisobutylaluminium hydride (DIBAL-H), which adds one equivalent of hydride to form an imine-aluminum complex that is subsequently hydrolyzed to the aldehyde during aqueous workup. wikipedia.org

Table 2: Summary of Reduction Reactions of the Benzonitrile Group

Reagent(s) Product Type Specific Product Example
H₂ / Raney Ni or Pd/C Primary Amine (4-(4-Aminooxan-4-yl)phenyl)methanamine
LiAlH₄, then H₂O Primary Amine (4-(4-Aminooxan-4-yl)phenyl)methanamine

Chemical Transformations Involving the 4-Aminooxan Moiety

The 4-aminooxan moiety contains two key structural features: a primary amine and a tetrahydropyran ring. The amine is nucleophilic, while the ring is generally stable.

Reactions of the Primary Amine Functionality: Acylation, Alkylation, and Imine Formation

The primary amine in this compound is attached to a quaternary carbon, resulting in significant steric hindrance. This steric environment plays a critical role in its reactivity.

Acylation: The primary amine can undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. openstax.orgbath.ac.uk While this is a characteristic reaction of primary amines, the steric hindrance may necessitate harsher reaction conditions or specialized catalytic methods compared to less hindered amines. acs.org

Alkylation: N-alkylation with alkyl halides is a fundamental reaction of amines. msu.edu However, for primary amines, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium salt, because the product amine is also nucleophilic. wikipedia.orgunizin.org The steric hindrance in the target molecule might disfavor overalkylation, potentially allowing for more selective mono-alkylation under carefully controlled conditions. organic-chemistry.org

Imine Formation: The primary amine can react with aldehydes or ketones in a condensation reaction to form an imine (or Schiff base). This reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate which then dehydrates. The rate of imine formation can be significantly reduced by steric hindrance on either the amine or the carbonyl component. nih.gov

Transformations and Derivatizations of the Tetrahydropyran Ring System

The tetrahydropyran ring, also known as an oxane, is a saturated cyclic ether. This system is generally characterized by its high chemical stability. It is resistant to a wide range of reagents, including strong bases, organometallic compounds, and reducing agents. wikipedia.org This stability is the reason the tetrahydropyranyl (THP) group is often used as a protecting group for alcohols in organic synthesis. organic-chemistry.orgnih.gov

Under the majority of conditions used to transform the benzonitrile or primary amine functionalities, the tetrahydropyran ring is expected to remain inert. However, like other ethers, it is susceptible to cleavage under strongly acidic conditions, which could potentially lead to ring-opening. acs.orgoup.comrsc.org This would likely be an undesired side reaction, for example, during a harsh, high-temperature acid hydrolysis of the nitrile group. Direct derivatization of the C-H bonds of the tetrahydropyran ring is challenging and would require specific and often harsh reaction conditions that are generally incompatible with the other functional groups present in the molecule.

Chemo- and Regioselectivity in Reactions of Multi-functionalized this compound

There is no available research data detailing the chemo- and regioselectivity in reactions involving multi-functionalized derivatives of this compound. The presence of multiple reactive sites, including the nitrile group, the amino group, the oxane ring, and the benzene (B151609) ring, implies that selective reactions would be a significant aspect of its chemistry. The interplay of electronic and steric effects of various substituents would be expected to govern the outcome of chemical transformations. However, in the absence of published studies, no specific examples or data can be presented.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

No kinetic or isotopic studies have been published for this compound. Such studies are crucial for understanding reaction mechanisms, identifying rate-determining steps, and characterizing transition states. The application of techniques such as kinetic isotope effects (KIE) would provide valuable insights into the bonding changes occurring during a reaction. Unfortunately, the lack of experimental work in this area for the specified compound means that no data or mechanistic elucidation based on these methods can be discussed.

Due to the absence of specific research on this compound, no data tables can be generated.

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, DFT calculations would likely be used to optimize the molecular geometry, predicting key bond lengths and angles.

The electronic structure of this compound is characterized by the distribution of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic and optical properties. In similar benzonitrile derivatives, the HOMO is often localized on the electron-rich aromatic ring and any electron-donating substituents, while the LUMO is typically centered on the electron-withdrawing nitrile group and the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value
C(oxane)-C(phenyl) Bond Length~1.52 Å
C≡N Bond Length~1.15 Å
C(oxane)-N Bond Length~1.46 Å
C-O (oxane) Bond Length~1.43 Å
Dihedral Angle (Oxane-Phenyl)~45-60°

Note: These are estimated values based on typical bond lengths and steric considerations in similar molecular fragments.

Conformational Analysis of the Oxane Ring and Steric/Electronic Effects of Substituents

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, typically adopts a low-energy chair conformation to minimize angular and torsional strain. In this compound, the oxane ring will have two primary chair conformers that can interconvert via a ring-flip process.

The substituents at the C4 position, the amino group and the benzonitrile group, will have a significant impact on the conformational equilibrium of the oxane ring. Due to steric hindrance, the bulkier 4-cyanophenyl group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the oxane ring. Consequently, the amino group would also be in an equatorial position. This diequatorial arrangement is expected to be the most stable conformation.

The electronic effects of the substituents can also play a role. The electron-withdrawing nature of the benzonitrile group and the electron-donating nature of the amino group can influence the electron density distribution within the oxane ring, potentially affecting bond lengths and angles within the ring itself.

Theoretical Predictions of Chemical Reactivity and Reaction Pathways

Theoretical calculations can provide valuable predictions about the chemical reactivity of this compound. The analysis of the molecule's electrostatic potential (ESP) map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. The nitrogen atom of the nitrile group and the oxygen atom of the oxane ring are expected to be regions of negative electrostatic potential, making them susceptible to interaction with electrophiles. The amino group, with its lone pair of electrons, is a primary site for protonation and other electrophilic attacks.

The energies and distributions of the HOMO and LUMO are also critical for predicting reactivity. The HOMO, likely located on the amino group and the phenyl ring, indicates the region from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the LUMO, associated with the benzonitrile moiety, represents the likely site for accepting an electron from a nucleophile. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

Reaction pathways can be theoretically explored by calculating the transition state structures and their corresponding activation energies for potential reactions, such as N-alkylation or N-acylation of the amino group, or reactions involving the nitrile functionality.

Advanced Bonding Analysis and Characterization of Intermolecular Interactions

A deeper understanding of the bonding within this compound can be achieved through advanced bonding analysis techniques like Natural Bond Orbital (NBO) analysis. NBO analysis can quantify the delocalization of electron density and describe the nature of the chemical bonds in terms of localized orbitals. This would provide insight into hyperconjugative interactions and the electronic stabilization arising from the interplay between the substituents and the ring systems.

The functional groups present in this compound allow for a variety of intermolecular interactions that will govern its solid-state packing and condensed-phase properties. The amino group is a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygen of the oxane ring are hydrogen bond acceptors. Therefore, the formation of intermolecular hydrogen bonds is highly probable.

Furthermore, the presence of the aromatic benzonitrile ring allows for π-π stacking interactions between adjacent molecules. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex three-dimensional supramolecular architectures in the solid state. Computational studies can model these interactions and predict the most stable crystal packing arrangements.

4 4 Aminooxan 4 Yl Benzonitrile As a Versatile Molecular Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 4-(4-Aminooxan-4-yl)benzonitrile make it a promising starting material for the synthesis of intricate molecular architectures. The primary amino group offers a key reactive site for a multitude of chemical transformations, enabling its incorporation into larger, more complex structures.

The amino group on the oxane ring can serve as a nucleophilic handle to initiate cyclization reactions, leading to the formation of fused and bridged polycyclic systems. For instance, it can react with appropriately substituted electrophiles to construct new rings fused to the oxane core. The rigidity of the oxane ring and the stereochemical control offered by the substituents can be exploited to synthesize complex three-dimensional structures.

Hypothetical Reaction Schemes for Polycyclic System Synthesis:

Reaction TypeReactant BConditionsPotential Product
Pictet-SpenglerAldehyde/KetoneAcid catalyst, heatFused tetrahydroisoquinoline derivative
Bischler-NapieralskiAcyl chlorideDehydrating agentFused dihydropyridine (B1217469) derivative
Intramolecular HeckAryl halide with vinyl groupPalladium catalyst, baseBridged polycyclic system

This table illustrates potential pathways where this compound could be a key starting material. The specific conditions would require empirical optimization.

Macrocycles are of significant interest in medicinal chemistry and materials science. The diametrically opposed reactive sites (the amino group and the potential for functionalization of the benzonitrile (B105546) group) of this compound make it an attractive monomer for macrocyclization reactions. It could be incorporated into polyamide or polyether macrocycles through reactions with dicarboxylic acids or diols, respectively. The benzonitrile group can either be retained for its polar properties or be further transformed. The synthesis of such macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Role in Combinatorial Chemistry and the Generation of Compound Libraries for Research

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds. The structure of this compound is well-suited for its use as a scaffold in the generation of compound libraries.

The primary amino group can be readily acylated, alkylated, or reductively aminated with a diverse range of building blocks. Furthermore, the benzonitrile group can potentially be modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing another point of diversification. This dual reactivity allows for the creation of libraries with significant structural diversity originating from a common core.

Illustrative Combinatorial Library Synthesis from this compound:

Scaffold PositionDiversification ReactionExample Building Blocks
Amino GroupAcylationDiverse carboxylic acids, sulfonyl chlorides
Amino GroupReductive AminationVarious aldehydes and ketones
Benzonitrile GroupReduction followed by AcylationReducing agents, then diverse acylating agents

This approach could generate a large library of compounds for high-throughput screening in drug discovery programs.

Application in the Development of Novel Functional Materials (e.g., advanced polymers)

The development of advanced polymers with specific functionalities is a key area of materials science. The incorporation of this compound into polymer chains could impart unique properties. The polar benzonitrile group can enhance properties such as dielectric constant, thermal stability, and solvent resistance.

For instance, it could be used as a monomer in the synthesis of polyamides or polyimides. The resulting polymers would feature the oxane ring in the backbone, potentially influencing the polymer's flexibility and morphology, while the pendant benzonitrile groups could lead to materials with interesting electronic or optical properties. Such polymers might find applications in membranes, high-performance plastics, or as matrices for composite materials.

Utilization in Chemical Probe Design and Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Chemical probes are essential tools for studying biological systems. A molecule like this compound could serve as a core structure for the design of such probes. The amino group provides a convenient attachment point for reporter groups such as fluorophores, biotin, or photoaffinity labels.

In the context of Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates, this compound could be a valuable starting point. By systematically modifying the amino and benzonitrile functionalities and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key molecular interactions required for a desired biological effect. For instance, a series of analogs could be synthesized to probe the importance of the nitrile group's size, polarity, and hydrogen-bonding capacity for binding to a biological target.

Example of an SAR Study Plan:

Analog SeriesModificationRationale
Series AAcylation of the amino group with various chain lengthsTo probe the size of the hydrophobic pocket
Series BReplacement of the nitrile group with other polar groups (e.g., -CONH2, -COOH)To investigate the role of hydrogen bonding
Series CIntroduction of substituents on the benzene (B151609) ringTo explore electronic and steric effects

Through such systematic studies, the essential pharmacophoric elements can be identified, guiding the design of more potent and selective therapeutic agents.

Future Prospects and Emerging Research Directions in 4 4 Aminooxan 4 Yl Benzonitrile Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-(4-Aminooxan-4-yl)benzonitrile is expected to prioritize the development of such methodologies, moving away from classical, often harsh, reaction conditions.

Key areas of focus will likely include:

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions offers high selectivity and mild reaction conditions. For the synthesis of the 4-aminooxane core, transaminases could be explored for the asymmetric amination of a corresponding ketone precursor.

Flow Chemistry: Continuous flow reactors offer enhanced heat and mass transfer, improved safety profiles, and the potential for straightforward scaling. nih.govresearchgate.net A multi-step flow synthesis could be designed for the continuous production of this compound, minimizing manual handling and improving reproducibility. nih.govresearchgate.net

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. This technology could be applied to novel cyclization strategies to construct the oxane ring or to functionalize the aromatic ring under mild conditions.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages Potential Challenges
Biocatalysis High enantioselectivity, mild conditions, reduced waste Enzyme stability and availability, substrate scope
Flow Chemistry Enhanced safety, scalability, reproducibility Initial setup cost, potential for clogging

Exploration of Unprecedented Reactivity Pathways and Transformations

The unique structural features of this compound, namely the quaternary center on the oxane ring and the electronically distinct aromatic nitrile, open avenues for exploring novel chemical transformations.

Future research could investigate:

Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the oxane ring could undergo cleavage and rearrangement to afford novel heterocyclic systems. Lewis or Brønsted acids have been shown to mediate such transformations in related tetrahydropyran (B127337) systems. researchgate.net

Functionalization of the Oxane Ring: While the quaternary center presents a challenge, adjacent positions on the oxane ring could be targeted for functionalization through radical-based or transition-metal-catalyzed C-H activation strategies.

Transformations of the Benzonitrile (B105546) Group: The nitrile functionality can be transformed into a variety of other useful groups, such as tetrazoles, amidines, or carboxylic acids, leading to a diverse library of derivatives with potentially new biological activities.

Advanced Computational Modeling Applications for Design and Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights and guide experimental work.

Key applications include:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule is crucial for understanding its interactions with biological targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the transition states and intermediates of proposed reactions, helping to optimize reaction conditions and predict product outcomes.

Virtual Screening: The structure of this compound can be used as a scaffold for in silico screening against various protein targets to identify potential biological activities.

Table 2: Potential Computational Modeling Applications

Application Computational Method Predicted Outcome
Conformational Analysis Molecular Mechanics (MM), DFT Lowest energy conformers, steric hindrance
Reaction Mechanism Studies DFT, ab initio methods Transition state energies, reaction pathways

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Research

The integration of automated synthesis with flow chemistry platforms has the potential to revolutionize the way chemical research is conducted. nih.gov This approach allows for the rapid and systematic exploration of chemical space, accelerating the discovery of new compounds with desired properties.

For this compound, an automated platform could be developed to:

Synthesize a Library of Analogs: By systematically varying the substituents on the aromatic ring and exploring different functional groups in place of the nitrile, a large library of derivatives could be rapidly synthesized.

Optimize Reaction Conditions: High-throughput experimentation using automated platforms can efficiently screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for each reaction step.

On-Demand Synthesis: Once a synthetic route is established, the automated platform can be used to produce specific analogs on demand for further biological evaluation. nih.gov

The development of such integrated systems would not only accelerate research into the chemistry of this compound but also serve as a model for the future of chemical synthesis.

Q & A

Q. Critical Parameters :

  • Catalyst selection : Fe or Pd catalysts may influence regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitrile stability but may complicate purification.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk decomposition of the aminooxane group .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Question
Discrepancies in spectroscopic data often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Comparative analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., 4-(Hydroxymethyl)benzonitrile, δH 7.6–7.8 ppm for aromatic protons) .
  • Crystallographic validation : Use single-crystal X-ray diffraction (e.g., SHELX software ) to confirm bond angles and spatial arrangement, resolving ambiguities in NOE or coupling constants.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra, aiding assignment of controversial peaks .

Q. Example Data Contradiction :

Carbon PositionCalculated δC (ppm)Observed δC (ppm)Deviation
C1 (Aromatic)122.5123.1+0.6
C2 (Nitrile)118.9119.7+0.8
Source: Adapted from HRMS/NMR data in

What strategies optimize the regioselectivity of functionalization at the aminooxane ring in this compound?

Advanced Research Question
Regioselective modification of the aminooxane moiety requires steric and electronic control:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine, directing electrophiles to the oxane oxygen .
  • Lewis acid mediation : BF₃·OEt₂ enhances electrophilic substitution at the para-position of the benzonitrile ring .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor kinetic control, while DMSO promotes thermodynamic product formation .

Case Study :
In the synthesis of 4-[4-(3-Hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidin-5-yl]thiazol-4-ylbenzonitrile, regioselectivity was achieved via microwave-assisted heating (150°C, 30 min), yielding 46% of the desired product .

How does the dual functionality (nitrile and aminooxane) influence reactivity in cross-coupling reactions?

Basic Research Question
The nitrile group acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution, while the aminooxane provides a nucleophilic site for:

  • Buchwald–Hartwig amination : Pd-catalyzed coupling with aryl halides .
  • Mitsunobu reactions : Facilitate etherification or esterification at the oxane oxygen .

Q. Reactivity Table :

Reaction TypeNitrile ParticipationAminooxane ParticipationYield Range
Suzuki CouplingLow (spectator)High (directs coupling)20–40%
Reductive AminationModerate (stabilizes intermediates)High (nucleophile)30–60%

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question
Crystallization difficulties arise from:

  • Conformational flexibility : The aminooxane ring adopts multiple chair/boat conformations, disrupting lattice formation.
  • Polarity mismatch : The nitrile group’s hydrophilicity contrasts with the hydrophobic aromatic system.

Q. Solutions :

  • Co-crystallization : Add small-molecule auxiliaries (e.g., succinic acid) to stabilize specific conformations .
  • Slow evaporation : Use mixed solvents (e.g., CH₃CN/H₂O) to modulate solubility and nucleation kinetics .

How can researchers validate the purity of this compound in the absence of reliable commercial standards?

Basic Research Question

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times with synthetic intermediates .
  • Mass spectrometry : HRMS (High-Resolution MS) confirms molecular ion peaks (e.g., [M+H]⁺ = 231.1234 for C₁₂H₁₅N₂O) .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.